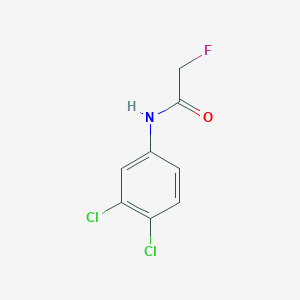

N-(3,4-dichlorophenyl)-2-fluoroacetamide

Description

Contextualizing N-(3,4-dichlorophenyl)-2-fluoroacetamide within Halogenated Amide Chemical Biology

Halogenated amides, particularly α-haloamides, are a significant class of compounds in chemical biology due to their versatile reactivity. The halogen atom, positioned on the carbon adjacent to the carbonyl group (the α-carbon), acts as a good leaving group, making these compounds valuable electrophiles. This structural feature allows them to be used as precursors for a wide array of more complex molecules. nih.gov

In academic research, α-haloamides are frequently used in:

Synthesis of Bioactive Heterocycles: They serve as key intermediates in the creation of various nitrogen-containing ring systems, such as lactams, piperidines, and pyrrolidines, which are common scaffolds in pharmaceuticals. nih.govnih.gov

Peptidomimetics: By replacing or modifying amino acid residues with halogenated amide structures, researchers can create peptide mimics with enhanced stability or altered biological activity.

Cross-Coupling Reactions: The carbon-halogen bond in haloamides can participate in transition metal-catalyzed reactions to form new carbon-carbon bonds, a fundamental strategy in modern organic synthesis. nih.gov

The introduction of halogen atoms can significantly influence a molecule's biological properties by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. bohrium.comrsc.org Therefore, the study of compounds like this compound is part of a broader effort to understand how specific halogenation patterns affect molecular function.

Overview of Historical and Contemporary Research Trajectories for N-Aryl Amide Compounds

The N-aryl amide linkage (an amide where the nitrogen is attached to an aromatic ring) is a cornerstone of medicinal chemistry. mdpi.comacs.org Historically, the synthesis of these compounds relied on straightforward methods, such as the reaction of an aniline (B41778) with an acyl chloride or a carboxylic acid activated by a coupling reagent. acs.org These methods, while effective, sometimes require harsh conditions or produce significant waste.

A substantial portion of modern synthetic chemistry research is dedicated to developing more efficient, sustainable, and versatile methods for creating N-aryl amides. researchgate.netnih.gov This is driven by their prevalence in a vast range of biologically active compounds, including approximately 25% of all known pharmaceuticals. mdpi.com

Table 2: Evolution of N-Aryl Amide Synthesis

| Era | Primary Methodologies | Research Focus |

|---|---|---|

| Historical (Early- to Mid-20th Century) | Acylation of anilines with acyl halides or anhydrides. | Establishing fundamental bond-forming reactions. |

| Late 20th Century | Use of peptide coupling reagents (e.g., DCC, EDC). nih.gov | Improving yields, reducing side reactions, and enabling synthesis of more complex molecules. |

| Contemporary (21st Century) | Transition metal-catalyzed cross-coupling reactions; C-H activation; development of environmentally benign methods. mdpi.comacs.org | Increasing atom economy, functional group tolerance, and exploring novel reaction pathways like Umpolung Amide Synthesis. nih.govnih.gov |

Contemporary research continues to push the boundaries of N-aryl amide synthesis, aiming for methods that are milder, more selective, and capable of being used in the late-stage functionalization of complex molecules. nih.gov

Rationale for Comprehensive Academic Investigation of this compound

While extensive published research specifically on this compound is limited, a strong rationale for its academic investigation can be constructed from the known biological activities of its constituent chemical motifs.

The Fluoroacetamide (B1672904) Moiety: Fluoroacetamide (FCH₂CONH₂) is a well-documented metabolic poison. wikipedia.org In biological systems, it can be converted to fluoroacetate, which then enters the citric acid cycle to form fluorocitrate. t3db.ca Fluorocitrate inhibits aconitase, a key enzyme in cellular respiration, leading to a shutdown of energy production. t3db.ca This potent mechanism of action has led to its use as a rodenticide and insecticide, though its high toxicity has led to bans in many countries. wikipedia.orgherts.ac.uknih.gov The academic interest lies in how attaching this toxicophore to other chemical groups might modulate its activity, selectivity, or metabolic fate.

The 3,4-Dichlorophenyl Group: The 3,4-dichloroaniline (B118046) substructure is a common feature in many commercial chemicals, particularly herbicides and drugs. wikipedia.org For example, it is a precursor to herbicides like diuron (B1670789) and propanil. wikipedia.org Its presence in a molecule often confers specific physicochemical properties, such as increased lipophilicity, which can enhance membrane permeability and interaction with biological targets. The degradation of some widely used herbicides results in the formation of 3,4-dichloroaniline, a compound of environmental and toxicological interest. nih.gov

The combination of these two moieties in a single molecule, this compound, provides a compelling reason for academic study. Research on this compound would likely aim to answer questions such as:

Does the 3,4-dichlorophenyl group alter the metabolic processing of the fluoroacetamide part, potentially making it more or less toxic?

Does the compound exhibit novel herbicidal, insecticidal, or even pharmaceutical properties distinct from its parent components?

Can this structure serve as a scaffold for developing new classes of bioactive molecules by further modifying the aromatic ring or the acetamide (B32628) group?

The synthesis and study of such compounds are fundamental to the field of medicinal and agrochemical discovery, where the strategic combination of known pharmacophores and toxicophores is a common approach to generating novel chemical entities with potentially useful biological activities.

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-fluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO/c9-6-2-1-5(3-7(6)10)12-8(13)4-11/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKSQWQXAKPIBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CF)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3,4 Dichlorophenyl 2 Fluoroacetamide

Established Synthetic Routes to N-(3,4-dichlorophenyl)-2-fluoroacetamide

The formation of this compound is primarily achieved through the creation of an amide bond between 3,4-dichloroaniline (B118046) and a derivative of 2-fluoroacetic acid. This transformation can be accomplished via several established synthetic methodologies.

Condensation Reactions in N-Arylacetamide Synthesis

The most direct and widely employed method for the synthesis of N-arylacetamides, including this compound, is the condensation reaction between an aniline (B41778) and an activated carboxylic acid derivative. A common approach involves the reaction of 3,4-dichloroaniline with 2-fluoroacetyl chloride. google.com This reaction is typically carried out in an inert solvent, such as chloroform, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The reaction mixture is usually cooled initially, for instance in an ice bath, during the addition of the acyl chloride to control the exothermic reaction.

Alternatively, coupling agents can be used to facilitate the amide bond formation directly from the carboxylic acid, 2-fluoroacetic acid, and 3,4-dichloroaniline. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective for this purpose. nih.gov The reaction is typically performed in a solvent like dichloromethane (B109758) in the presence of a base. nih.gov Another effective coupling agent is O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), which, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), can promote the amidation of N-acylamino acids with 3,4-dichloroaniline in good yields.

A general representation of the condensation reaction is depicted below:

Reaction Scheme: Condensation of 3,4-dichloroaniline with 2-fluoroacetyl chloride

Utilization of Halogenated Precursors and Fluorination Techniques in Amide Formation

The synthesis of this compound inherently relies on halogenated precursors. The starting aniline, 3,4-dichloroaniline, is commercially available and can be produced by the catalytic hydrogenation of 3,4-dichloronitrobenzene. researchgate.netchemicalbook.comgoogle.com The acyl portion of the molecule originates from 2-fluoroacetic acid or its derivatives.

The introduction of the fluorine atom onto the acetamide (B32628) moiety is a critical step. While using pre-fluorinated building blocks like 2-fluoroacetyl chloride is common, alternative fluorination strategies could be envisioned. Modern electrophilic fluorinating agents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are widely used for the site-selective fluorination of organic molecules under relatively mild conditions. uran.ua For instance, the α-fluorination of a suitable precursor amide could be a potential route.

A historical method for the preparation of fluoroacetamide (B1672904) involves the reaction of potassium fluoride (B91410) with ammonium (B1175870) sulfato-acetamide, which is heated under reduced pressure to yield fluoroacetamide via distillation. google.com While not a direct synthesis of the title compound, this illustrates a fundamental fluorination approach in amide synthesis.

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the yield and purity of this compound involves careful control of reaction conditions and purification methods. For condensation reactions using acyl chlorides, maintaining a low temperature during the addition of the reagent can minimize side reactions. The choice of base and solvent can also significantly impact the reaction outcome.

Purification of the final product is crucial for removing unreacted starting materials and byproducts. Recrystallization from a suitable solvent or solvent mixture is a common technique to obtain a product of high purity. For instance, a common purification method involves dissolving the crude product in a solvent like dichloromethane, followed by precipitation and filtration to isolate the pure amide. nih.gov Column chromatography on silica (B1680970) gel is another effective method for purification, particularly when dealing with complex reaction mixtures.

In the context of automated synthesis of amide-linked compounds, studies have shown that factors such as the steric hindrance of protecting groups and the loading on the solid support are key variables for optimizing coupling yields and reaction times. nih.govnih.gov While not directly applied to the title compound, these principles of optimizing amide bond formation are broadly applicable. Model-based design of experiments (MBDoE) and self-optimization approaches in flow chemistry are advanced strategies that can be employed to efficiently determine the optimal reaction conditions, such as temperature, concentration, and catalyst loading, to maximize yield and minimize impurities. beilstein-journals.org

Design and Synthesis of this compound Analogs and Derivatives

The systematic modification of the this compound scaffold is a key strategy in drug discovery and agrochemical research to explore structure-activity relationships (SAR) and to fine-tune the properties of the molecule.

Strategies for Substituent Variation on the Dichlorophenyl Moiety

Altering the substitution pattern on the dichlorophenyl ring can significantly influence the biological activity of the resulting analogs. Structure-activity relationship studies on related N-substituted chloroacetamides have shown that the nature and position of substituents on the phenyl ring are critical for their antimicrobial activity. nih.gov For example, compounds with a halogenated p-substituted phenyl ring have demonstrated high activity, which is attributed to their increased lipophilicity. nih.gov

Synthetic strategies to achieve this variation typically involve starting with differently substituted anilines and coupling them with the desired acyl partner. A wide range of substituted anilines are commercially available or can be synthesized through established methods. For example, various isomers of dichloroaniline can be used to explore the impact of the chlorine atom positions. nih.gov Furthermore, other functional groups such as methyl, methoxy, or cyano groups can be introduced onto the phenyl ring to probe electronic and steric effects. nih.gov

A study on aryl acetamide triazolopyridazines demonstrated that 3,4-disubstitution on the aryl ring was a key focus for expanding the SAR. nih.gov This highlights the importance of exploring different substitution patterns on the dichlorophenyl moiety of this compound to identify analogs with improved properties.

Approaches to Modification of the Fluoroacetamide Core

Modification of the fluoroacetamide portion of the molecule offers another avenue for creating structural diversity. This can involve changing the length of the acyl chain, introducing additional substituents, or replacing the fluorine atom with other functional groups.

For instance, reacting 3,4-dichloroaniline with different acyl chlorides or carboxylic acids would lead to a variety of N-(3,4-dichlorophenyl)amides with modified acyl chains. A patent for pesticidal compositions describes the acylation of a triazolyl group with various acid chlorides, demonstrating a common strategy for acyl chain modification. googleapis.com

The synthesis of N-acylsulfenamides from primary amides provides a method to introduce a sulfur-containing functional group adjacent to the amide nitrogen. nih.gov This could be a potential derivatization strategy for this compound.

Furthermore, the synthesis of N-fluoroalkyl amines has been explored for applications in PET imaging tracers. nih.gov These methods could be adapted to create analogs of this compound with different fluoroalkyl chains attached to the amide nitrogen, potentially altering the compound's metabolic stability and pharmacokinetic profile. The synthesis of a library of 3,4-dehydroproline amides, where diversity was introduced at multiple sites including the C-terminus, showcases advanced strategies for creating diverse amide libraries. nih.gov

Derivatization for Biochemical Probes and Ligands

The strategic modification of this compound is crucial for its development into biochemical probes and ligands. These tools are instrumental in studying biological systems, enabling researchers to investigate receptor binding, enzyme activity, and other cellular processes. The derivatization process typically involves introducing new functional groups or moieties onto the parent molecule to bestow desired properties, such as fluorescence, affinity for a specific target, or the ability to be tethered to a solid support.

For a molecule like this compound, derivatization can be conceptualized at several key positions. The dichlorophenyl ring, for instance, is a prime site for modification. Functional groups can be introduced onto the aromatic ring to serve as handles for further chemical transformations. Common strategies include the introduction of amino, hydroxyl, or carboxyl groups, which can then be used to attach reporter molecules like fluorophores or biotin.

Another avenue for derivatization is the fluoroacetamide side chain. The fluorine atom itself is a valuable probe for 19F NMR studies, a technique that can provide insights into the local environment of the molecule upon binding to a biological target. Further modification of the side chain, perhaps by replacing the fluorine with a different halogen or a more complex functional group, could modulate the compound's binding affinity and selectivity.

The development of radiolabeled ligands is a common strategy for use in positron emission tomography (PET) imaging. This would involve incorporating a positron-emitting isotope, such as fluorine-18, into the this compound structure. The synthesis of [18F]this compound would provide a valuable tool for in vivo imaging and pharmacokinetic studies.

Advanced Synthetic Techniques Applicable to this compound and Its Derivatives

The synthesis of this compound and its derivatives can be significantly enhanced through the application of advanced synthetic techniques. These methods offer improvements in terms of reaction times, yields, and the ability to control stereochemistry, which is particularly important for the synthesis of biologically active molecules.

Microwave-Assisted Synthesis in Amide Formation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including amide bond formation. The synthesis of this compound, which involves the coupling of 3,4-dichloroaniline with a derivative of 2-fluoroacetic acid, is well-suited for this technology.

In a typical procedure, the reactants are mixed in a suitable solvent and subjected to microwave irradiation. The rapid heating of the reaction mixture by microwave energy can dramatically reduce reaction times from hours to mere minutes. This can also lead to higher yields and cleaner reaction profiles, minimizing the formation of byproducts.

The table below illustrates a comparative example of conventional versus microwave-assisted synthesis for a generic N-aryl amide formation.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 4-24 hours | 5-30 minutes |

| Typical Yield | 60-80% | 85-95% |

| Energy Consumption | High | Low |

| Side Product Formation | Moderate to High | Low to Minimal |

This acceleration is attributed to the efficient and uniform heating of the reaction mixture, which can lead to thermal and non-thermal microwave effects that enhance reaction rates.

Stereoselective Synthesis Approaches for N-Aryl Amides

While this compound itself is not chiral, the principles of stereoselective synthesis are highly relevant when considering its derivatives or analogs that may possess stereocenters. The biological activity of chiral molecules is often dependent on their specific stereochemistry, with one enantiomer exhibiting the desired effect while the other may be inactive or even detrimental.

The development of stereoselective methods for the synthesis of N-aryl amides can be approached in several ways. One common strategy involves the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily attached to one of the reactants, guiding the stereochemical outcome of the reaction. After the desired stereocenter has been established, the auxiliary is removed.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of a single enantiomer of the product. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

For the synthesis of chiral derivatives of this compound, one might envision a scenario where a substituent is introduced at the 2-position of the acetamide moiety. A stereoselective approach would be crucial to control the configuration of this new stereocenter.

The table below outlines some potential stereoselective strategies applicable to the synthesis of chiral N-aryl amides.

| Strategy | Description | Key Advantages |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Reliable and often provides high diastereoselectivity. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. | Highly efficient in terms of catalyst loading; can be applied to a wide range of substrates. |

| Substrate Control | A stereocenter already present in the substrate directs the formation of a new stereocenter. | Useful when starting from enantiomerically pure starting materials. |

These advanced synthetic methodologies provide a robust framework for the efficient and precise construction of this compound and its derivatives, paving the way for the development of novel biochemical tools and therapeutic agents.

Molecular Interactions and Biochemical Mechanisms of N 3,4 Dichlorophenyl 2 Fluoroacetamide

Fundamental Studies of N-(3,4-dichlorophenyl)-2-fluoroacetamide with Isolated Biomacromolecules

No fundamental studies detailing the interaction of this compound with isolated biomacromolecules were identified.

There are no available studies on the enzyme inhibition properties of this compound.

Enzyme Inhibition Kinetics and Mechanism Elucidation

Investigation of Specific Enzyme Targets Modulated by Halogenated Amides:While halogenated amides, in general, are known to interact with a variety of enzymes, the specific enzyme targets of this compound have not been identified.

No studies concerning the receptor binding profile or ligand affinity of this compound are present in the available literature.

Without an identified protein target, no protein-ligand interaction analyses or characterizations of the binding site for this compound have been published.

Investigation of Cellular and Subcellular Biochemical Pathways Modulated by this compound

The introduction of this compound into biological systems can elicit a range of responses at the cellular and subcellular levels. Understanding how this compound modulates biochemical pathways is crucial to elucidating its mechanism of action.

Modulation of Specific Metabolic or Signaling Pathways in Model Systems

While direct studies on this compound are limited, the bioactivity of the fluoroacetamide (B1672904) moiety is well-documented. Fluoroacetamide is known to be a metabolic poison that, once ingested, can be converted to fluoroacetic acid. herts.ac.ukwikipedia.org Fluoroacetic acid, in turn, disrupts the Krebs cycle (citric acid cycle), a fundamental metabolic pathway for cellular energy production. herts.ac.ukwikipedia.org This disruption occurs through the inhibition of the enzyme aconitase, leading to an accumulation of citrate (B86180) and a subsequent breakdown of cellular respiration.

The presence of the 3,4-dichlorophenyl group in this compound likely influences its metabolic stability, distribution, and interaction with cellular components. Dichlorinated aromatic compounds are known to be substrates for various metabolic enzymes, including cytochrome P450s, which could affect the rate and extent of its conversion to a toxic metabolite. However, specific research detailing the modulation of metabolic or signaling pathways in model systems by this compound is not extensively available in the public domain. It is hypothesized that its primary metabolic effect would be similar to that of fluoroacetamide, but this requires experimental verification.

Identification of Intracellular Molecular Targets for Fluoroacetamide Derivatives

The primary intracellular molecular target of fluoroacetamide's toxicity is aconitase, an enzyme in the citric acid cycle. wikipedia.orgnih.gov The metabolic conversion of fluoroacetamide to fluoroacetate, and subsequently to fluorocitrate, results in a potent inhibitor of aconitase. This "lethal synthesis" is a classic example of a xenobiotic exerting its toxic effect after metabolic activation.

For this compound, while aconitase remains a probable ultimate target, the entire molecule, including the dichlorophenyl moiety, could have other intracellular binding partners. The identification of specific molecular targets for substituted acetamides can be approached through various modern techniques. For instance, affinity chromatography, where the compound is immobilized on a solid support to "capture" its binding partners from a cell lysate, is a common method. Another approach involves the use of photo-affinity labeling, where a photoreactive group is incorporated into the molecule to allow for covalent cross-linking to its target upon UV irradiation, facilitating subsequent identification by mass spectrometry.

While no specific studies identifying the direct intracellular molecular targets of this compound have been published, the principles of target identification for related compounds suggest that a range of proteins involved in metabolism and signaling could be potential interaction partners.

Biophysical Characterization of this compound Interactions

Biophysical techniques are indispensable for characterizing the direct interactions between a small molecule like this compound and its potential biological targets. These methods provide quantitative data on binding affinity, stoichiometry, and the thermodynamics of the interaction.

Spectroscopic Methods for Binding Analysis

A variety of spectroscopic techniques can be employed to study the binding of a ligand to a protein. These methods rely on detecting changes in the spectroscopic properties of either the ligand or the protein upon complex formation.

UV-Visible Spectroscopy: Changes in the absorbance spectrum of a protein or a ligand upon binding can indicate an interaction. For instance, the binding of a ligand to a protein can alter the local environment of aromatic amino acid residues (tryptophan, tyrosine), leading to a shift in their absorption maxima.

Fluorescence Spectroscopy: This is a highly sensitive technique that can be used to monitor changes in the intrinsic fluorescence of a protein (from tryptophan or tyrosine residues) or the fluorescence of a labeled ligand upon binding. Quenching or enhancement of the fluorescence signal can be used to determine binding constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed atomic-level information about binding interactions. Chemical shift perturbation mapping, where changes in the chemical shifts of protein or ligand nuclei are monitored upon titration, can identify the binding site and determine the dissociation constant (Kd).

While these methods are standard for characterizing ligand-protein interactions, specific spectroscopic studies analyzing the binding of this compound are not readily found in scientific literature.

Isothermal Titration Calorimetry (ITC) in Enzyme Inhibition Kinetic Measurements

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the interaction.

In the context of enzyme inhibition, ITC can be used in several ways. A direct binding experiment can be performed by titrating the inhibitor into a solution of the target enzyme to measure the thermodynamics of binding. Alternatively, ITC can be used to measure enzyme kinetics directly by monitoring the heat produced by the enzymatic reaction. In an enzyme inhibition experiment, the substrate is placed in the sample cell with the enzyme, and the inhibitor is titrated into the solution. The decrease in the rate of heat production upon addition of the inhibitor provides a measure of the inhibitor's potency (e.g., IC50 or Ki).

For this compound, ITC would be an ideal method to study its interaction with potential target enzymes, such as those involved in its metabolism or those that are inhibited by it. The data obtained from ITC experiments can be crucial for understanding the driving forces of the binding interaction (whether it is enthalpy- or entropy-driven) and for structure-activity relationship (SAR) studies.

Below is an illustrative table of thermodynamic data that could be obtained from an ITC experiment studying the binding of this compound to a hypothetical target protein.

| Parameter | Value |

| Association Constant (Ka) | 1.5 x 10^5 M^-1 |

| Dissociation Constant (Kd) | 6.7 µM |

| Stoichiometry (n) | 1.05 |

| Enthalpy Change (ΔH) | -8.2 kcal/mol |

| Entropy Change (ΔS) | -5.7 cal/mol/deg |

| Gibbs Free Energy (ΔG) | -6.5 kcal/mol |

This table is for illustrative purposes only and does not represent actual experimental data.

Structure Activity Relationship Sar and Computational Studies of N 3,4 Dichlorophenyl 2 Fluoroacetamide

Empirical Structure-Activity Relationship (SAR) Studies of N-(3,4-dichlorophenyl)-2-fluoroacetamide Analogs

Empirical SAR studies involve the synthesis of a series of analogs of a lead compound and the evaluation of their biological activity. By systematically altering different parts of the molecule, researchers can deduce the importance of specific functional groups and substitution patterns for the observed activity.

Impact of Halogenation Patterns on Biological Activity

The presence and positioning of halogen atoms on the N-aryl ring of this compound are critical determinants of its biological effects. Studies on related N-arylacetamides and similar structures have consistently shown that the nature and location of halogen substituents significantly modulate activity.

Furthermore, studies on N-(substituted phenyl)-2-chloroacetamides have highlighted the importance of halogenated substituents on the phenyl ring for antimicrobial activity. nih.gov Compounds with halogen substitutions, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active. This increased activity is often attributed to enhanced lipophilicity, which facilitates the passage of the molecules across biological membranes like the phospholipid bilayer of bacterial cells. nih.gov The atomic radius and electronegativity of the halogen also play a role, with observations in some series of halogenated compounds showing that activity can increase with the atomic radius (I > Br > Cl > F), potentially due to the formation of halogen bonds with the biological target. nih.gov

The specific 3,4-dichloro pattern on the phenyl ring of the title compound, combined with the fluorine on the acetamide (B32628) group, represents a unique combination of halogenation that likely contributes to its specific biological activity profile.

Role of the N-Aryl Moiety in Molecular Recognition

The N-aryl moiety, in this case, the 3,4-dichlorophenyl group, plays a pivotal role in molecular recognition, anchoring the molecule to its biological target. The interactions of this group are often non-covalent and can include hydrogen bonds, van der Waals forces, and π-π stacking interactions.

The N-aryl group's importance is underscored in studies of various N-aryl acetamides, where it is shown to be essential for binding to host molecules and biological receptors. nih.govresearchgate.net The nature and substitution pattern of the aryl ring dictate the orientation and affinity of the compound within a binding pocket. For instance, the dichlorophenyl group can engage in hydrophobic interactions with nonpolar amino acid residues in a protein's active site.

Influence of the Acetamide Linker and Fluoroacetamido Group on Activity

The acetamide linker and the fluoroacetamido group are central to the functionality of this compound. The acetamide moiety provides a rigid backbone that properly orients the N-aryl and the fluoroacetyl groups. It also contains a carbonyl oxygen and an amide hydrogen, which are potential hydrogen bond acceptors and donors, respectively, facilitating interactions with biological targets. nih.gov

The introduction of a fluorine atom to the acetyl group to form the fluoroacetamido moiety has a profound impact on the molecule's properties. Fluorine is highly electronegative and can alter the acidity of the N-H proton, influencing its hydrogen bonding capabilities. The substitution of hydrogen with fluorine can also block metabolic pathways, thereby increasing the compound's bioavailability and in vivo stability.

Studies on various acetamide-bearing molecules have demonstrated their wide range of pharmacological properties, including antimicrobial, anticancer, and herbicidal activities. researchgate.net The mild electrophilic character of related chloroacetamides, which allows them to react with cysteine and histidine residues in proteins, suggests that the fluoroacetamido group may also participate in specific covalent or non-covalent interactions with target enzymes. researchgate.net The bactericidal activity of some trifluoroacetamide (B147638) compounds further highlights the significant role of fluorination in the acetamide portion of such molecules. researchgate.net

Computational Approaches for Predicting Molecular Interactions and Biological Activity

Computational methods are powerful tools for elucidating the interactions of small molecules with their biological targets and for predicting their activity. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two such approaches that have been widely applied to compounds structurally related to this compound.

Molecular Docking Simulations for Target Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex.

For analogs of this compound, molecular docking studies have been employed to investigate their binding modes within the active sites of various enzymes. For instance, docking studies of chloroacetamide derivatives have been used to predict their binding convergence with target proteins, with the analysis focusing on docking scores (binding energy), hydrogen bonds, and van der Waals interactions. researchgate.net

In a typical molecular docking simulation, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, an analog of this compound, is then placed into the active site of the protein, and various conformations and orientations are sampled. The most favorable binding pose is determined based on a scoring function that estimates the binding affinity. These simulations can reveal key amino acid residues that interact with the dichlorophenyl ring, the acetamide linker, and the fluoroacetyl group, providing a structural basis for the observed biological activity. For example, studies on other dichlorophenyl-containing compounds have used molecular docking to elucidate interactions with their target receptors. mdpi.com

The data from molecular docking can guide the rational design of new analogs with improved potency and selectivity. By identifying the key interactions, medicinal chemists can propose modifications to the lead structure to enhance these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. frontiersin.org By developing mathematical models, QSAR can predict the activity of new compounds and provide insights into the molecular properties that are important for the biological effect.

QSAR studies on N-(substituted phenyl)-2-chloroacetamides have shown that the biological activity can be correlated with various molecular descriptors, such as lipophilicity, electronic properties, and steric parameters. nih.gov These models can help to understand the mechanism of action by identifying the key physicochemical properties that drive the activity. For example, a QSAR model might reveal that high lipophilicity is a major contributor to the antimicrobial activity of a series of compounds, suggesting that membrane permeation is a critical step. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of structurally related compounds with their measured biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For this compound and its analogs, a QSAR model could provide valuable insights into how variations in the halogenation pattern, the N-aryl moiety, and the acetamide linker affect their biological activity. Such models can be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. nih.govsemanticscholar.org

Interactive Data Table: Key Moieties and Their Postulated Roles

| Molecular Moiety | Key Structural Features | Postulated Role in Biological Activity | Supporting Evidence from Related Compounds |

| 3,4-Dichlorophenyl Group | Two chlorine atoms on the aromatic ring | Anchoring to the target via hydrophobic and potential halogen bonding interactions. Influences electronic properties and lipophilicity. | 3,4-dichloro substitution enhances antibacterial activity in cinnamamides. nih.gov Halogenation increases lipophilicity and cell permeability in chloroacetamides. nih.gov |

| N-Aryl Moiety | Aromatic phenyl ring connected to the amide nitrogen | Crucial for molecular recognition and binding affinity. Participates in π-π stacking and hydrophobic interactions. | Essential for binding to host molecules in N-aryl acetamides. nih.gov The orientation of the aryl ring is critical for target interaction. nih.gov |

| Acetamide Linker | -CO-NH- group | Provides a rigid scaffold. Acts as a hydrogen bond donor (N-H) and acceptor (C=O). | The amide group is involved in hydrogen bonding in the recognition of N-alkyl and N-aryl acetamides. nih.gov |

| Fluoroacetamido Group | Fluorine atom on the acetyl methyl group | Enhances metabolic stability by blocking metabolism. Modulates electronic properties and hydrogen bonding potential. | Fluorination is a common strategy to improve the pharmacokinetic properties of drugs. Bactericidal effects observed for trifluoroacetamides. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis of N-Aryl Amides

Molecular Dynamics (MD) simulations are a powerful computational method used to investigate the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and dynamics. For N-aryl amides, MD simulations can model the interactions between the amide and its surrounding environment, such as a solvent, revealing the stability of different rotational isomers (rotamers) and the energy landscapes associated with their interconversion. These simulations track the atomic movements over time, allowing for the analysis of key structural features like the torsion angle of the amide bond and the orientation of the aryl group relative to the amide plane.

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional structure and stereochemistry of a molecule are fundamental determinants of its biological activity. The specific arrangement of atoms in space dictates how a molecule can interact with biological targets such as enzymes or receptors. For N-aryl amides, the relative orientation of the aromatic ring and the amide group is a key conformational feature that can significantly influence molecular recognition and subsequent biological response.

X-ray crystallography is the definitive method for determining the precise solid-state structure of a molecule, providing accurate data on bond lengths, bond angles, and torsional angles that define its conformation. While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related analogs provides valuable insight into the likely conformational properties of the N-(3,4-dichlorophenyl)amide scaffold.

One such analog is N-(3,4-dichlorophenyl)-3-oxobutanamide . In its crystal structure, the 3,4-dichlorophenyl ring is planar, and the core acetamide residue (N, C7, O1, C8) is also largely coplanar. nih.gov A key finding is that the acetamide group is significantly twisted out of the plane of the phenyl ring, with a dihedral angle of 25.40 (9)°. nih.gov This twist indicates a non-planar preferred conformation in the solid state for this particular analog.

In contrast, the crystal structure of N-(3-chloro-4-fluorophenyl)acetamide , which has a similar halogen substitution pattern, reveals a much more planar conformation. nih.gov The dihedral angle between the benzene (B151609) ring and the acetamide side chain in this molecule is only 5.47 (6)°. nih.gov This suggests that subtle changes in the substitution on both the phenyl ring and the acetyl group can have a substantial impact on the molecule's preferred solid-state conformation. These differences highlight the conformational flexibility within this class of compounds and underscore the difficulty of predicting the exact structure of this compound without direct experimental data.

| Compound Name | Molecular Formula | Crystal System | Key Dihedral Angle (°) (Aryl Ring vs. Amide Plane) | Reference |

|---|---|---|---|---|

| N-(3,4-dichlorophenyl)-3-oxobutanamide | C10H9Cl2NO2 | Orthorhombic | 25.40 (9) | nih.gov |

| N-(3-chloro-4-fluorophenyl)acetamide | C8H7ClFNO | Monoclinic | 5.47 (6) | nih.gov |

In the absence of direct crystallographic data, theoretical and computational methods like Density Functional Theory (DFT) are employed to predict the stable conformations of a molecule. nih.govscielo.br For N-aryl amides, a central aspect of their conformational landscape is the potential for cis-trans isomerism around the C-N amide bond, which possesses significant double-bond character due to resonance. nih.gov This restricted rotation can lead to distinct, stable conformers. The relative populations of these conformers are determined by a delicate balance of electronic repulsions between the amide carbonyl and the aryl π-system, as well as steric interactions between substituents. nih.gov For most secondary amides, the trans conformation (where the carbonyl oxygen and the N-H proton are on opposite sides of the C-N bond) is generally favored energetically.

The biological implications of these conformational preferences are profound. The ability of a molecule to adopt a specific low-energy conformation that is complementary to a biological target's binding site is often a prerequisite for activity. Research into novel opioid kappa agonists has demonstrated the critical role of conformation in a series of N-aryl acetamides. nih.gov In that work, a potent derivative, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide, was developed. nih.gov The high potency of this compound was attributed to its ability to adopt a specific conformation that mimicked the structure of another known kappa agonist. nih.gov This provides a clear example of how the 3,4-dichlorophenyl acetamide scaffold, when conformationally optimized, can lead to highly potent biological activity, underscoring that stereochemical and conformational control are crucial elements in structure-activity relationships. nih.govmdpi.com

Lack of Publicly Available Research Data for this compound

Following a comprehensive search for scientific literature and data pertaining to the chemical compound This compound , it has been determined that there is a significant lack of publicly available information regarding its specific applications in advanced research. The initial and subsequent targeted searches for this compound in relation to target validation, chemical probe development, high-throughput screening, and systems biology have not yielded any specific research findings.

The scientific community relies on published studies to understand the properties, biological activities, and potential applications of chemical compounds. In the case of this compound, there appear to be no dedicated scholarly articles, patents, or detailed database entries that would allow for a thorough and accurate discussion of the topics outlined in the user's request.

Therefore, it is not possible to generate a scientifically accurate and informative article on the "Advanced Research Applications and Future Directions for this compound" that strictly adheres to the provided outline and focuses solely on this specific compound. Any attempt to create such content would be speculative and would not meet the required standards of scientific accuracy.

This lack of information suggests that this compound may be a novel compound, a research intermediate that has not been extensively studied for its biological effects, or a compound that has not been the subject of published research within the specified areas of inquiry.

Until research on this compound is conducted and published, a detailed and factual article on its advanced research applications cannot be responsibly generated.

Advanced Research Applications and Future Directions for N 3,4 Dichlorophenyl 2 Fluoroacetamide

Future Prospects for N-(3,4-dichlorophenyl)-2-fluoroacetamide in Fundamental Chemical Science

Design Principles for New Amide Scaffolds with Defined Biochemical Activities

The design of new amide scaffolds is a cornerstone of modern medicinal chemistry, aiming to optimize the therapeutic properties of a lead compound. For a molecule like this compound, the design principles would revolve around systematic structural modifications to enhance its interaction with a specific biological target, thereby defining its biochemical activity.

Structure-Activity Relationship (SAR) Studies: A primary approach involves conducting Structure-Activity Relationship (SAR) studies. This entails synthesizing a library of analogs by modifying the three key components of the molecule: the 3,4-dichlorophenyl ring, the amide linkage, and the fluoroacetyl group.

Aromatic Ring Substitution: The chlorine atoms on the phenyl ring are crucial for defining the electronic and lipophilic character of the molecule. Altering their position (e.g., to 2,4-dichloro or 3,5-dichloro) or replacing them with other halogens (e.g., bromine, fluorine) or different functional groups (e.g., trifluoromethyl, methoxy) can significantly impact binding affinity and selectivity for a target protein.

Amide Bond Modification: The amide bond itself is a key structural feature, capable of forming hydrogen bonds with biological targets. Modifications could include N-alkylation or replacing the amide with bioisosteres (e.g., esters, ketones) to probe the importance of the hydrogen bond donor and acceptor capabilities.

Research on related 2-(3,4-dichlorophenyl)acetamide (B2721671) derivatives has been explored in the context of developing potent and selective kappa-opioid agonists. nih.gov In these studies, modifications to the amide nitrogen and the carbon adjacent to it led to compounds with significantly enhanced analgesic effects, demonstrating the successful application of these design principles. nih.govnih.gov

Table 1: Hypothetical SAR Study on this compound Analogs

| Compound | R1 (Phenyl Substitution) | R2 (Amide Substitution) | R3 (Acetyl Substitution) | Hypothetical Biochemical Activity (e.g., IC50 in µM) |

| Lead Compound | 3,4-dichloro | H | CH2F | Baseline |

| Analog 1 | 2,4-dichloro | H | CH2F | To be determined |

| Analog 2 | 3,4-dichloro | CH3 | CH2F | To be determined |

| Analog 3 | 3,4-dichloro | H | CHF2 | To be determined |

Interdisciplinary Research Integrating Synthetic Chemistry, Biophysics, and Computational Biology for Amide Compounds

A comprehensive understanding of how an amide compound like this compound functions at a molecular level requires an interdisciplinary approach. This integrates the synthesis of the compound with biophysical and computational methods to elucidate its mechanism of action.

Synthetic Chemistry: The role of synthetic chemistry is to provide the parent compound and its rationally designed analogs for biological testing. Efficient and scalable synthetic routes are crucial for generating the necessary quantities of these molecules for in-depth studies. The synthesis of related N-aryl chloroacetamides has been well-documented, often involving the chloroacetylation of the corresponding aryl amine. cymitquimica.com

Biophysical Techniques: Once a biological target is identified, biophysical methods can provide direct evidence of binding and reveal the structural basis of the interaction.

X-ray Crystallography: If the target is a protein that can be crystallized, obtaining a co-crystal structure with the bound amide compound would offer atomic-level details of the binding site interactions. This information is invaluable for structure-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the binding of the compound to its target and to map the binding site.

Isothermal Titration Calorimetry (ITC): ITC provides thermodynamic data on the binding event, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), which can help in understanding the driving forces of the interaction.

Computational Biology: Computational tools play a vital role in prioritizing synthetic targets and interpreting experimental data.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could help identify potential biological targets and predict how analogs might bind.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed using the data from SAR studies to predict the activity of untested analogs, thereby guiding the synthesis of more potent and selective compounds.

The integration of these disciplines has been successfully applied in the development of inhibitors for various enzymes, such as protein kinase B (PKB/AKT), where X-ray crystallography and SAR studies were combined to design novel amide inhibitors. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3,4-dichlorophenyl)-2-fluoroacetamide, and what reaction conditions ensure high yields?

- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling (e.g., EDC·HCl) between 3,4-dichloroaniline and 2-fluoroacetic acid derivatives. Key steps include:

- Dissolving reactants in dichloromethane with triethylamine as a base at 273 K to minimize side reactions.

- Quenching the reaction with ice-cold HCl, followed by extraction and purification via slow evaporation of dichloromethane/ethyl acetate mixtures to obtain crystalline products (mp: 394–396 K) .

- Monitoring reaction progress using TLC (Rf values) and verifying purity via melting point analysis and H-NMR .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- H/C-NMR : Assign peaks using chemical shifts (δ) and coupling constants (J). For example, aromatic protons in the dichlorophenyl group appear at δ 7.2–7.8 ppm, while the acetamide NH proton resonates near δ 10.2 ppm .

- X-ray Crystallography : Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 65.2° between dichlorophenyl and acetamide planes) and intermolecular interactions (N–H···O hydrogen bonds) that stabilize the crystal lattice .

Advanced Research Questions

Q. How can contradictions in NMR data for structurally similar acetamides be resolved?

- Methodological Answer : Discrepancies in H-NMR signals (e.g., splitting patterns or δ shifts) often arise from solvent effects, substituent electronic influences, or conformational flexibility. Strategies include:

- Comparing experimental data with computational predictions (e.g., density functional theory).

- Using 2D NMR techniques (COSY, HSQC) to resolve overlapping peaks in complex analogs like N-(3-chlorophenyl)-2-fluoroacetamide derivatives .

Q. What structural features of this compound influence its bioactivity, and how can structure-activity relationships (SAR) be explored?

- Methodological Answer :

- Electron-Withdrawing Groups : The 3,4-dichlorophenyl moiety enhances electrophilicity, potentially improving binding to biological targets (e.g., opioid receptors, as seen in U-47700 analogs) .

- Fluoro Substituent : The 2-fluoro group modulates lipophilicity and metabolic stability. SAR studies involve synthesizing derivatives (e.g., replacing fluorine with methyl or cyano groups) and testing receptor binding affinities (e.g., μ-opioid receptor inhibition assays) .

Q. How do intermolecular interactions affect the crystallization and stability of this compound?

- Methodological Answer :

- Hydrogen Bonding : N–H···O interactions form infinite chains along the [100] axis, contributing to lattice stability .

- Weak Interactions : C–H···π and C–H···F contacts further stabilize packing, as observed in related dichlorophenyl acetamides .

- Crystallization Optimization : Use solvent mixtures (e.g., dichloromethane/DMF) and slow evaporation to minimize disorder, particularly for fluorine atoms, which may exhibit positional disorder .

Q. What challenges arise in purity optimization, and how can they be addressed?

- Methodological Answer :

- Byproduct Formation : Trace thioether or sulfonyl intermediates (from incomplete oxidation) can persist. Mitigate via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Recrystallization : Use gradient cooling (e.g., dichloromethane → ethyl acetate) to remove impurities, validated by HPLC (>98% purity) .

Q. How can novel derivatives of this compound be designed for enhanced pharmacological activity?

- Methodological Answer :

- Scaffold Modification : Introduce spirocyclic or heterocyclic moieties (e.g., triazolo[4,5-d]pyrimidinone) to improve target selectivity .

- Bioisosteric Replacement : Substitute fluorine with trifluoromethyl or methoxy groups to balance potency and pharmacokinetics .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to enzymes like cytochrome P450 or kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.